N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide typically involves a multi-step process. One common method includes the reaction of 4-aminobenzenesulfonamide with 2-benzoylbenzoic acid under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like recrystallization and chromatography are likely used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted sulfonamides
Scientific Research Applications
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide involves the inhibition of specific enzymes. For instance, it inhibits cytosolic phospholipase A2α (cPLA2α) by binding to its active site, thereby preventing the release of arachidonic acid and subsequent production of inflammatory mediators . This inhibition can reduce inflammation and provide therapeutic benefits in conditions like arthritis .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide
Uniqueness
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide is unique due to its specific structure, which allows it to effectively inhibit cPLA2α. This makes it a promising candidate for the development of new anti-inflammatory drugs . Its benzoylphenyl group provides additional stability and specificity in binding to the enzyme’s active site compared to other similar compounds .
Properties
CAS No. |
827577-61-7 |
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Molecular Formula |
C22H18N2O5S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]-2-oxopropanamide |
InChI |
InChI=1S/C22H18N2O5S/c1-15(25)22(27)23-17-11-13-18(14-12-17)30(28,29)24-20-10-6-5-9-19(20)21(26)16-7-3-2-4-8-16/h2-14,24H,1H3,(H,23,27) |
InChI Key |
LNKTXQOKCSOXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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